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Compound of Interest

Compound Name: AMG 9090

Cat. No.: B15575675

Disclaimer: Initial searches for "AMG 9090" did not yield a consistent profile for a clinical-stage
oncology compound. However, extensive data exists for "AMG 900," a potent pan-Aurora
kinase inhibitor. It is highly probable that "AMG 9090" is a misnomer for AMG 900. This
document presents a technical overview of the preclinical biological activity of AMG 900.

This guide details the preclinical biological characterization of AMG 900, a potent and selective,
orally bioavailable pan-Aurora kinase inhibitor. AMG 900 has demonstrated significant anti-
proliferative and pro-apoptotic activity across a range of cancer cell lines, including those
resistant to conventional chemotherapies like taxanes.

Quantitative Data Summary

The biological activity of AMG 900 has been quantified through various in vitro assays,
demonstrating its potency and selectivity for the Aurora kinase family.

Table 1: In Vitro Enzymatic Potency of AMG 900 Against Aurora Kinases

Target Kinase IC50 (nM)
Aurora A 5
Aurora B 4
Aurora C 1
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Table 2: Kinase Selectivity Profile of AMG 900

Kinase Inhibition at 500 nM Binding Affinity (Kd in nM)
p38a >50% Not Reported

TYK2 >50% Not Reported

DDR1 Not Reported <50

DDR2 Not Reported <50

LTK Not Reported <50

Data from a screen of 26
kinases and a subsequent

panel of 353 distinct kinases.

[1]

Table 3: In Vitro Cellular Activity of AMG 900

EC50 for Cell Proliferation

Cell Line Cancer Type .

Inhibition (nM)

Not specified, but potent at low
HCT116 Colon

nM conc.

) Not specified, but potent at low

HelLa Cervical

nM conc.
AML cell lines (panel of 10) Acute Myeloid Leukemia Single-digit nM concentrations

AMG 900 inhibited the proliferation of 26 tumor cell lines at low nanomolar concentrations.[1][2]
It has also shown potent activity against cell lines resistant to paclitaxel and other Aurora
kinase inhibitors like AZD1152, MK-0457, and PHA-739358.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The
following are key experimental protocols used in the evaluation of AMG 900.
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. Enzyme Kinase Assays
Objective: To determine the in vitro potency of AMG 900 against purified Aurora kinases.

Methodology: Recombinant GST- or His-tagged Aurora-A and Aurora-B proteins were
expressed using a baculovirus system and purified by affinity chromatography.[4] The activity
of AMG 900 was assessed using a standardized homogenous time-resolved fluorescence
(HTRF) assay.[4] Enzyme assays for other kinases were conducted in a similar fashion.[4]
The concentrations of enzyme, peptide substrate, and ATP in the reaction were optimized
based on the specific activity of the kinase and the measured Km values for their substrates.

[41[5]
. Kinome Competition Binding Assay
Objective: To assess the selectivity of AMG 900 across a broad range of kinases.

Methodology: A panel of 353 distinct kinases was screened using an ATP site-dependent
competition binding assay.[1][6] AMG 900 was initially screened at a concentration of 1000
nM, and for any significant interactions (positive hits), quantitative binding constants (Kd)
were determined.[1][4][5]

. Western Blot Analysis

Objective: To evaluate the effect of AMG 900 on the phosphorylation of Aurora kinases and
their downstream substrates in cellular contexts.

Methodology: HelLa cells were synchronized in mitosis and subsequently treated with varying
concentrations of AMG 900, DMSO (vehicle control), an Aurora-A inhibitor (MLN8054), or an
Aurora-B inhibitor (AZD1152) for 3 hours.[1] Cell lysates were then prepared and subjected
to Western blotting to analyze the phosphorylation status of Aurora-A, Aurora-B, and Histone
H3 on Serl0.[1]

. Cell Proliferation and Colony Formation Assays

Objective: To determine the anti-proliferative effects of AMG 900 on cancer cell lines.
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» Methodology: A panel of 26 tumor cell lines was treated with AMG 900 for a specified
duration.[1][2] For colony formation assays, after a 48-hour treatment with AMG 900, cells
were washed and replated in drug-free media.[4][7] The cells were allowed to grow until the
control wells reached confluency, at which point they were stained with crystal violet and
imaged.[4][7]

5. In Vivo Xenograft Studies
o Objective: To assess the in vivo anti-tumor efficacy of AMG 900.

o Methodology: Mice bearing established HCT116 human tumor xenografts were orally
administered either vehicle or AMG 900 at doses of 3.75, 7.5, or 15 mg/kg.[1] The
phosphorylation of Histone H3 in tumor tissues was analyzed to confirm target engagement
in vivo.[1] For efficacy studies, AMG 900 was administered to mice with established
xenografts, and tumor growth inhibition was measured over time compared to a vehicle-
treated control group.[1][7] AMG 900 was broadly active in multiple xenograft models,
including three multidrug-resistant models.[1][2]

Visualizations: Signaling Pathways and Workflows

Mechanism of Action: Aurora Kinase Inhibition

Aurora kinases are essential for proper cell division, playing critical roles in centrosome
maturation, chromosome segregation, and cytokinesis.[3] AMG 900, as a pan-Aurora kinase
inhibitor, disrupts these processes. Inhibition of Aurora-B, in particular, leads to the suppression
of Histone H3 phosphorylation at Serl0, a key event for chromosome condensation.[1][2][8]
This disruption of mitotic progression results in aborted cell division without a prolonged mitotic
arrest, leading to endoreduplication, polyploidy, and ultimately, apoptosis.[1][2][8]
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Caption: AMG 900 inhibits Aurora A and B, disrupting key mitotic events and leading to

apoptosis.

Experimental Workflow: In Vitro Characterization of AMG 900

The in vitro evaluation of AMG 900 follows a logical progression from enzymatic assays to

cellular functional assays to confirm its potency, selectivity, and mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Preliminary Studies on the Biological Activity of AMG
900 (Mislabeled as AMG 9090)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575675#preliminary-studies-on-amg-9090-s-
biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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